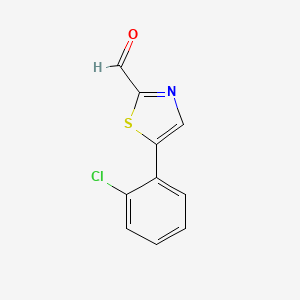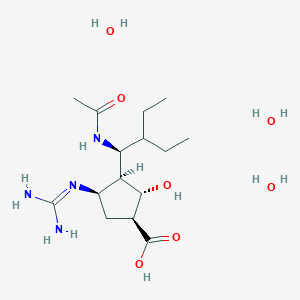
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes long-chain fatty acids and a phosphinic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps. The process begins with the esterification of glycerol with octadecanoic acid and tetradecanoic acid to form the intermediate compound. This intermediate is then reacted with 2-(trimethylammonio)ethanol in the presence of a phosphinic acid derivative to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid oxides, while reduction may produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is used as a model compound to study the behavior of phospholipids in various environments. It is also employed in the synthesis of other complex molecules.
Biology
In biological research, this compound is used to investigate the structure and function of cell membranes. It serves as a tool to study membrane dynamics, lipid-protein interactions, and signal transduction pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in drug delivery systems, as a component of liposomal formulations, and in the development of novel pharmaceuticals.
Industry
In the industrial sector, this compound is utilized in the production of specialized materials, such as surfactants, emulsifiers, and coatings. Its unique properties make it valuable in various applications, including cosmetics, food additives, and lubricants.
Mechanism of Action
The mechanism of action of (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid chains and head groups.
Uniqueness
What sets (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid apart is its specific combination of long-chain fatty acids and the presence of a phosphinic acid group. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C40H81NO8P+ |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
2-[hydroxy-[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


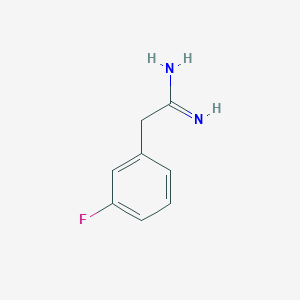
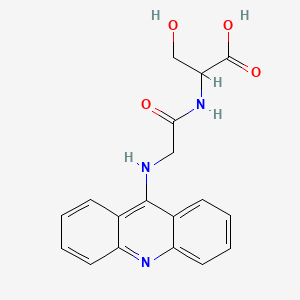
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)

![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
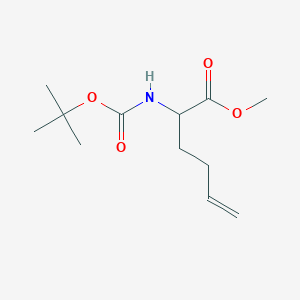
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
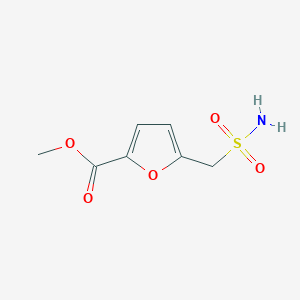

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)

